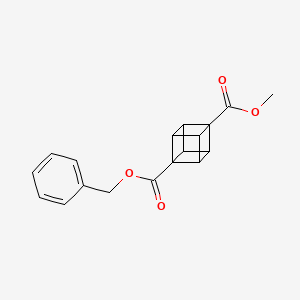
((4-Bromophenyl)ethynyl)triisopropylsilane
概要
説明
((4-Bromophenyl)ethynyl)triisopropylsilane is an organosilicon compound with the molecular formula C₁₇H₂₅BrSi and a molecular weight of 337.37 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a triisopropylsilane moiety. It is commonly used in organic synthesis and material science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
((4-Bromophenyl)ethynyl)triisopropylsilane can be synthesized through the Sonogashira coupling reaction. This involves the reaction of 1-bromo-4-iodobenzene with triisopropylsilylacetylene in the presence of a palladium catalyst (bis-triphenylphosphine-palladium(II) chloride) and copper(I) iodide as a co-catalyst. The reaction is typically carried out in tetrahydrofuran (THF) with triethylamine as a base under an inert atmosphere at room temperature for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach due to its efficiency and high yield. The process can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance production efficiency.
化学反応の分析
Types of Reactions
((4-Bromophenyl)ethynyl)triisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Heck reactions.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Coupling Reactions: Require palladium catalysts and bases like potassium carbonate.
Reduction Reactions: Utilize reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Yield substituted phenyl derivatives.
Coupling Reactions: Produce biaryl compounds.
Reduction Reactions: Form alkenes or alkanes depending on the extent of reduction.
科学的研究の応用
((4-Bromophenyl)ethynyl)triisopropylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Biology and Medicine: Investigated for its potential in drug discovery and development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ((4-Bromophenyl)ethynyl)triisopropylsilane primarily involves its ability to participate in various organic reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the bromophenyl group can engage in electrophilic aromatic substitution. The triisopropylsilane moiety provides steric protection and influences the reactivity of the compound .
類似化合物との比較
Similar Compounds
((4-Bromophenyl)ethynyl)trimethylsilane: Similar structure but with trimethylsilane instead of triisopropylsilane.
((4-Bromophenyl)ethynyl)triethylsilane: Contains triethylsilane instead of triisopropylsilane.
Uniqueness
((4-Bromophenyl)ethynyl)triisopropylsilane is unique due to the bulkiness of the triisopropylsilane group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in reactions where selective reactivity is desired .
特性
IUPAC Name |
2-(4-bromophenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrSi/c1-13(2)19(14(3)4,15(5)6)12-11-16-7-9-17(18)10-8-16/h7-10,13-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSRXSVQYRPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8239614.png)

![6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B8239624.png)


![5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)
![(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8239675.png)


